molecular formula C7H9ClN2O2 B2939412 ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate CAS No. 1706459-57-5

ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

Cat. No. B2939412
CAS RN: 1706459-57-5
M. Wt: 188.61
InChI Key: ZNOPYJFEZLXRBB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a chemical compound with the molecular formula C7H9ClN2O2 . It is a derivative of imidazole, a five-membered heterocyclic compound that contains two nitrogen atoms .


Synthesis Analysis

The synthesis of imidazole derivatives, including ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, often involves heterocyclization reactions with different chemical reagents . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate includes a five-membered imidazole ring, a chlorine atom, and an ethyl acetate group . The molecular weight of the compound is 188.61 .


Chemical Reactions Analysis

Imidazole derivatives, including ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, are known for their broad range of chemical and biological properties . They are key components in the development of new drugs and show different biological activities .


Physical And Chemical Properties Analysis

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been synthesized through the reaction with ethylchloroacetate and imidazole. This base molecule was further processed to create a variety of Schiff bases and 1,3,4-oxadiazoles, which were then tested for antibacterial activity against common bacteria. This research highlights the potential of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate derivatives in the development of new antibacterial agents (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019).

Catalytic and Synthetic Applications

1-Ethyl-3-methylimidazole acetate ([EMIM]OAc) has been identified as an effective catalyst for the synthesis of trisubstituted imidazoles, utilizing ultrasonic irradiation. This method offers several advantages, including the absence of harmful catalysts and high yield at room temperature, showcasing the utility of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate in facilitating organic reactions (Hongjun Zang et al., 2010).

N-Heterocyclic Carbene (NHC) Catalysts

Imidazol-2-ylidenes, part of the NHC family, have demonstrated efficiency as catalysts in transesterification processes involving ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate. The research indicates that low loadings of these catalysts can facilitate acylation and transesterification reactions at room temperature, suggesting their potential in green chemistry applications (G. Grasa et al., 2003).

Corrosion Inhibition

Halogen-substituted imidazoline derivatives, which could be synthesized from compounds like ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study confirms that these compounds can significantly reduce corrosion, indicating their potential as protective agents in industrial applications (Ke-gui Zhang et al., 2015).

Molecular Docking and Enzyme Inhibition

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, possibly derived from ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, have shown significant inhibition towards α-glucosidase and β-glucosidase enzymes, with potential implications for diabetes treatment. Molecular docking studies have further elucidated the binding modes of these compounds, highlighting their therapeutic potential (Ayesha Babar et al., 2017).

Mechanism of Action

While the specific mechanism of action for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is not explicitly mentioned in the search results, imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety and hazard information for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate was not found, it’s important to handle all chemical compounds with care, using appropriate safety measures such as wearing protective gloves, eye protection, and working in a well-ventilated area .

Future Directions

The future directions for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate and other imidazole derivatives are likely to involve further exploration of their chemical and biological properties for the development of new drugs . Their broad range of biological activities makes them promising candidates for pharmaceutical research .

properties

IUPAC Name

ethyl 2-(2-chloroimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-12-6(11)5-10-4-3-9-7(10)8/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOPYJFEZLXRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

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